molecular formula C16H14 B12682250 6b,7,10,10a-Tetrahydrofluoranthene CAS No. 58485-91-9

6b,7,10,10a-Tetrahydrofluoranthene

Cat. No.: B12682250
CAS No.: 58485-91-9
M. Wt: 206.28 g/mol
InChI Key: BSRLDUKWCMTJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6b,7,10,10a-Tetrahydrofluoranthene (C₁₆H₁₄) is a partially hydrogenated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound features a tetracyclic structure with two hydrogenated rings, reducing aromaticity and altering reactivity compared to fully aromatic PAHs. It is synthesized via Diels-Alder reactions or catalytic hydrogenation of fluoranthene derivatives . Applications include its use as a hydrogen donor in pyrolysis and coal liquefaction processes, as well as a precursor for functionalized fluoranthene derivatives in organic synthesis .

Properties

CAS No.

58485-91-9

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

6b,7,10,10a-tetrahydrofluoranthene

InChI

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-6,9-10,12-13H,7-8H2

InChI Key

BSRLDUKWCMTJNQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6b,7,10,10a-Tetrahydrofluoranthene can be achieved through several methods. One common approach involves the hydrogenation of fluoranthene under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation of the desired positions .

Industrial Production Methods: Industrial production of 6b,7,10,10a-Tetrahydrofluoranthene may involve large-scale hydrogenation reactors where fluoranthene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 6b,7,10,10a-Tetrahydrofluoranthene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6b,7,10,10a-Tetrahydrofluoranthene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6b,7,10,10a-Tetrahydrofluoranthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

(a) 1,2,3,10b-Tetrahydrofluoranthene
  • Structure : Hydrogenation occurs at the 1,2,3,10b positions, leaving one aromatic ring intact.
  • Physical Properties : Melting point = 72–73°C; boiling point = 353.5 ± 17.0°C .
  • Applications: Effective hydrogen donor in radical stabilization during lignin pyrolysis and coal liquefaction .
(b) 1,2,3,4-Tetrahydrofluoranthene
  • Structure : Positional isomer with hydrogenation at the 1,2,3,4 positions.
  • Physical Properties : Available as a standard for environmental analysis (CAS 42429-92-5) .
  • Key Difference : Reactivity differs due to the location of hydrogenation, influencing electron distribution and stability .
(c) Perfluoro-3-ethyl-1,2,3,10b-Tetrahydrofluoranthene
  • Structure : Fluorinated derivative with a perfluoroethyl group at position 3.
  • Synthesis : Prepared via fluorination of the parent compound.
  • Applications: Potential use in materials science due to enhanced thermal and chemical stability from fluorine substitution .
(d) 8,9-Dicyano-6b,7,10,10a-Tetrahydrofluoranthene
  • Structure: Dicyano-substituted derivative synthesized via cycloaddition of acenaphthylene with 2,3-dicyanobutadiene.
  • Synthesis : Yield = 77% at 138°C over 48 hours .
  • Applications : Intermediate in the synthesis of nitrogen-containing PAHs for optoelectronic materials .

Hydrogenation Products of Fluoranthene

Compound Name Hydrogenation Degree Key Properties/Applications References
Fluoranthene (Fully Aromatic) 0 rings hydrogenated Baseline PAH; carcinogenic, environmental pollutant
1,2,3,10b-Tetrahydrofluoranthene (THF) 1 ring hydrogenated Hydrogen donor (melting point: 72–73°C)
6b,7,10,10a-Tetrahydrofluoranthene 1 ring hydrogenated Intermediate in functionalized PAH synthesis
Hexahydrofluoranthene (HHF) 2 rings hydrogenated Formed during catalytic hydrocracking at >300°C

Chemical Reactivity and Catalytic Behavior

  • 6b,7,10,10a-Tetrahydrofluoranthene: Reacts with halogens (e.g., bromine) to form halogenated derivatives (e.g., endo-7,10-Methano-6b-bromo-hexachloro derivative, melting point: 185–190°C) .
  • 1,2,3,10b-Tetrahydrofluoranthene : Donates hydrogen radicals in pyrolysis, reducing char formation in lignin decomposition .
  • Contrast : The fluorinated derivative (Perfluoro-3-ethyl-) exhibits reduced reactivity toward electrophiles due to electron-withdrawing fluorine atoms .

Thermal Stability and Decomposition

  • 1,2,3,10b-Tetrahydrofluoranthene : Stable up to 350°C in pyrolysis, critical for radical-mediated lignin decomposition .
  • 6b,7,10,10a-Tetrahydrofluoranthene : Decomposes above 300°C, forming aromatic fluoranthene and lighter hydrocarbons .

Catalytic Hydrogenation Pathways

  • Fluoranthene hydrogenation over NiMo/zeolite-Y yields 6b,7,10,10a-Tetrahydrofluoranthene as a primary intermediate at 300°C .
  • Higher temperatures (380°C) favor full hydrogenation to perhydrofluoranthene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.